METHYL 4-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE
Overview
Description
Methyl 4-[(4-fluorophenyl)methanesulfonamido]benzoate is an organic compound with a complex structure that includes a fluorophenyl group, a methanesulfonamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-fluorophenyl)methanesulfonamido]benzoate typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzylamine with methanesulfonyl chloride to form N-(4-fluorobenzyl)methanesulfonamide. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-fluorophenyl)methanesulfonamido]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Oxidation Reactions: The benzoate ester can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like halogens and nitrating agents under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Halogenated or nitrated derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
Methyl 4-[(4-fluorophenyl)methanesulfonamido]benzoate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(4-fluorophenyl)methanesulfonamido]benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)methanesulfonamide
- Methyl 4-fluorobenzoate
- 4-{[(4-fluorophenyl)sulfanyl]methyl}benzoic acid
Uniqueness
Methyl 4-[(4-fluorophenyl)methanesulfonamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(4-fluorophenyl)methylsulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-21-15(18)12-4-8-14(9-5-12)17-22(19,20)10-11-2-6-13(16)7-3-11/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMYPAEHVFIPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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